molecular formula C20H20N2O3 B14965647 N-(2,6-dimethylphenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(2,6-dimethylphenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B14965647
M. Wt: 336.4 g/mol
InChI Key: IXSWAGDXYSVPSM-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline core structure, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate undergoes cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: N-(2,6-dimethylphenyl)-N2,N2-diethylglycinamide, known for its local anesthetic properties.

    Procainamide: 4-amino-N-[2-(diethylamino)ethyl]benzamide, used as an antiarrhythmic agent.

Uniqueness

N-(2,6-dimethylphenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific quinoline core structure and the combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-4-22-15-11-6-5-10-14(15)18(23)16(20(22)25)19(24)21-17-12(2)8-7-9-13(17)3/h5-11,23H,4H2,1-3H3,(H,21,24)

InChI Key

IXSWAGDXYSVPSM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC=C3C)C)O

Origin of Product

United States

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